molecular formula C16H17Cl B14719935 Ethane, 2-chloro-1,1-di-p-tolyl- CAS No. 6579-17-5

Ethane, 2-chloro-1,1-di-p-tolyl-

Cat. No.: B14719935
CAS No.: 6579-17-5
M. Wt: 244.76 g/mol
InChI Key: HGQONKLBWYVIFZ-UHFFFAOYSA-N
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Description

Ethane, 2-chloro-1,1-di-p-tolyl- is an organic compound with the molecular formula C16H17Cl. It consists of an ethane backbone substituted with a chlorine atom and two p-tolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 2-chloro-1,1-di-p-tolyl- typically involves the reaction of 2-chloroethane with p-tolyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of Ethane, 2-chloro-1,1-di-p-tolyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethane, 2-chloro-1,1-di-p-tolyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethane, 2-chloro-1,1-di-p-tolyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethane, 2-chloro-1,1-di-p-tolyl- involves its interaction with specific molecular targets. The chlorine atom and p-tolyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-donating properties of the p-tolyl groups, which stabilize the transition state and enhance the reaction rate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethane, 2-chloro-1,1-di-p-tolyl- is unique due to the presence of both a chlorine atom and two p-tolyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthesis and research .

Properties

CAS No.

6579-17-5

Molecular Formula

C16H17Cl

Molecular Weight

244.76 g/mol

IUPAC Name

1-[2-chloro-1-(4-methylphenyl)ethyl]-4-methylbenzene

InChI

InChI=1S/C16H17Cl/c1-12-3-7-14(8-4-12)16(11-17)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3

InChI Key

HGQONKLBWYVIFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCl)C2=CC=C(C=C2)C

Origin of Product

United States

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